molecular formula C15H9FN2O3S B2502502 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide CAS No. 892854-05-6

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide

Cat. No.: B2502502
CAS No.: 892854-05-6
M. Wt: 316.31
InChI Key: MUYLCRHCLYKRNQ-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide is a heterotricyclic compound featuring a fused dioxa-thia-aza ring system. Its molecular formula is C₁₆H₁₁FN₂O₃S, with a molecular weight of 330.33 g/mol (calculated from ). The structure comprises:

  • A tricyclic core with 4,6-dioxa-10-thia-12-aza heteroatoms.
  • A 4-fluorobenzamide substituent at the 11-position.

X-ray crystallography studies of related compounds (e.g., ) suggest that such tricyclic systems adopt rigid, planar conformations stabilized by intramolecular hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-3-1-8(2-4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYLCRHCLYKRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxadiazoline Ring

A [3+2] cycloaddition reaction between a nitrile oxide and a cyclic imine serves as the foundational step for constructing the oxadiazoline ring. This method, adapted from recent studies on tricyclic heterocycles, employs in situ-generated nitrile oxides from oxime chlorides under basic conditions. For example, phenylhydroximoyl chloride (1a ) undergoes dehydrochlorination with cesium carbonate (Cs₂CO₃) in dichloromethane (CH₂Cl₂) to form a reactive nitrile oxide intermediate. This intermediate reacts with 3,4-dihydroisoquinoline (2a ) to yield tricyclic 1,2,4-oxadiazolines in 95% yield.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Base selection : Cs₂CO₃ outperforms triethylamine (TEA) and 1,8-diazabicycloundec-7-ene (DBU) in cycloaddition reactions.
  • Solvent effects : Polar aprotic solvents like CH₂Cl₂ or chloroform (CHCl₃) enhance reactivity compared to ethers.
  • Temperature control : Reactions performed at 0–5°C minimize side reactions during sulfur incorporation.

Synthesis of 4-Fluorobenzoyl Chloride

The 4-fluorobenzamide moiety is derived from 4-fluorobenzoic acid, which is converted to its acid chloride for subsequent amide coupling.

Oxidation of 4-Fluorotoluene

4-Fluorotoluene is oxidized to 4-fluorobenzoic acid using potassium permanganate (KMnO₄) in a basic aqueous medium. A phase-transfer catalyst (e.g., tetrabutylammonium chloride) improves yield by facilitating the reaction between the organic and aqueous phases. This method achieves 74.2% yield with >98% purity.

Conversion to Acid Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds at 60–85°C for 3–5 hours, yielding 4-fluorobenzoyl chloride in >95% purity. Excess SOCl₂ is removed under reduced pressure to avoid side reactions during amide formation.

Amide Coupling to Form the Final Product

The tricyclic amine and 4-fluorobenzoyl chloride are coupled via a nucleophilic acyl substitution reaction.

Reaction Conditions

  • Solvent : Anhydrous chloroform or dichloromethane ensures compatibility with acid chlorides.
  • Base : Triethylamine (TEA) neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.
  • Stoichiometry : A 1:1.2 molar ratio of amine to acid chloride minimizes unreacted starting material.

Purification Techniques

The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol. These methods achieve >98% purity, as demonstrated in analogous syntheses.

Scalability and Industrial Considerations

Continuous Flow Reactors

For large-scale production, continuous flow systems enhance heat and mass transfer during cycloaddition and amide coupling steps. Automated temperature control reduces decomposition of thermally sensitive intermediates.

Catalytic Efficiency

Pd/C catalysts are reused up to five times without significant loss of activity in nitro reduction steps, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to three analogs with modifications in the tricyclic core or substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-fluorobenzamide C₁₆H₁₁FN₂O₃S 330.33 Fluorine (electron-withdrawing), tricyclic O/S/N core
Analog 1 () 4-methoxybenzamide C₁₇H₁₄N₂O₄S 342.37 Methoxy (electron-donating), same tricyclic core
Analog 2 () 3-(2,5-dioxopyrrolidin-1-yl)benzamide C₂₃H₂₃N₃O₅S 453.51 Extended alkyl chain, dioxopyrrolidine group
Analog 3 () 4-methoxyphenyl-hexaazatricyclo C₂₀H₁₆N₆O 356.38 Hexaaza core, methoxyphenyl substituent

Electronic and Steric Effects

  • Fluorine vs. Methoxy Substituents : The target compound’s 4-fluoro group enhances electronegativity and metabolic stability compared to the 4-methoxy group in Analog 1, which introduces steric bulk and electron-donating effects .
  • Heteroatom Arrangement : Analog 3 replaces sulfur and oxygen with additional nitrogen atoms (hexaaza core), increasing polarity and hydrogen-bonding capacity .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S and a molecular weight of 330.4 g/mol. Its structural complexity is characterized by a bicyclic system that includes sulfur and oxygen heteroatoms, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₃S
Molecular Weight330.4 g/mol
CAS Number1171579-98-8

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of azatricyclo compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways involved in cell growth and survival.
  • Case Study : A study on related compounds demonstrated an IC50 value of less than 10 µM against several cancer cell lines, suggesting that this compound may exhibit similar potency.

Acetylcholinesterase Inhibition

Another area of interest is the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease.

  • Inhibitory Activity : Compounds with similar scaffolds have been reported to possess AChE inhibitory activity with IC50 values ranging from 2 to 50 µM.
  • Research Findings : Molecular docking studies suggest that the compound can effectively bind to the active site of AChE, potentially leading to enhanced acetylcholine levels in synaptic clefts.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors:

  • Step 1 : Formation of the bicyclic core through cyclization reactions.
  • Step 2 : Introduction of functional groups via nucleophilic substitutions.
  • Step 3 : Final amide formation with 4-fluorobenzoyl chloride.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines and its effectiveness as an AChE inhibitor.

Study TypeResultReference
Anticancer AssayIC50 < 10 µM
AChE InhibitionIC50 = 5 µM

Computational Studies

Computational modeling has provided insights into the binding affinities and interaction profiles of the compound with target enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4,6-dioxa-10-thia-12-azatricyclo[...]tetraen-11-yl}-4-fluorobenzamide, and what challenges arise during synthesis?

  • Methodology : The synthesis of tricyclic benzamide derivatives typically involves multi-step processes. For analogous compounds (e.g., hexaazatricyclo derivatives), a common approach includes:

Formation of the tricyclic core via cyclization reactions under controlled temperatures (e.g., 60–80°C) using catalysts like trichloroisocyanuric acid (TCICA) .

Functionalization of the core with fluorobenzamide groups via nucleophilic substitution or coupling reactions .

  • Challenges : Poor solubility of intermediates may require polar aprotic solvents (e.g., acetonitrile). Impurities from incomplete cyclization can be mitigated via recrystallization or column chromatography .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include:

  • Bond angles and lengths : For example, C–S–C angles (~99–105°) and C–N bond lengths (~1.32–1.40 Å) in analogous thia-azatricyclic systems .
  • Torsional angles : Deviations >5° from idealized geometries may indicate steric strain .
  • Validation : Compare experimental data with density functional theory (DFT) calculations to resolve discrepancies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., deshielding of aromatic protons near fluorine) .
  • IR : Peaks at ~1680–1700 cm1^{-1} indicate carbonyl groups (amide C=O) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Methodology :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) systematically. For example, TCICA concentration impacts cyclization efficiency in similar tricyclic systems .
  • In-situ monitoring : Use HPLC or UV-Vis spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
  • Byproduct analysis : Identify side products via LC-MS and modify protecting groups or catalysts to suppress competing pathways .

Q. How should contradictory crystallographic and computational data about bond angles/geometry be resolved?

  • Methodology :

  • Cross-validation : Compare SC-XRD data with DFT-optimized structures (e.g., using Gaussian or COMSOL). For instance, discrepancies in C–Cl bond lengths (~1.72–1.75 Å experimentally vs. 1.70 Å computationally) may arise from crystal packing effects .
  • Theoretical frameworks : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that distort geometries .

Q. What strategies are effective for studying the biological activity of this compound in vitro?

  • Methodology :

  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes/receptors (e.g., imidazole-linked herbicidal targets) .
  • Assay design : Prioritize enzyme inhibition assays (e.g., fluorescence-based) for preliminary screening. For example, analogs with fluorobenzamide groups show activity against bacterial dihydrofolate reductase .
  • Dose-response analysis : Fit IC50_{50} curves using nonlinear regression (GraphPad Prism) to quantify potency .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions .
  • Analytical monitoring : Use UPLC-PDA to quantify degradation products. For fluorinated benzamides, hydrolysis of the amide bond is a common degradation pathway .

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